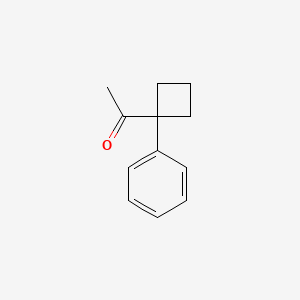

1-(1-Phenylcyclobutyl)ethanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-phenylcyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTZEZSQGAVDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509087 | |

| Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-67-6 | |

| Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-phenylcyclobutyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 1-(1-phenylcyclobutyl)ethanone

An In-depth Technical Guide to 1-(1-Phenylcyclobutyl)ethanone

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental properties, plausible synthetic routes, detailed characterization methodologies, and potential applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

To effectively work with any chemical compound, a researcher must first establish its fundamental identity. This compound is an aromatic ketone featuring a unique quaternary carbon center connecting a phenyl ring, a cyclobutyl ring, and an acetyl group. This distinct architecture imparts specific chemical and physical properties.

The core identifiers for this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | |

| Molecular Weight | 174.24 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 3972-67-6 | |

| Canonical SMILES | CC(=O)C1(CCC1)C2=CC=CC=C2 |

These identifiers are critical for accurate literature searches, regulatory compliance, and unambiguous communication in a research setting. The molecular formula and weight are the first-pass data for any mass spectrometry or elemental analysis, confirming sample identity and purity.

Proposed Synthesis: A Mechanistic Approach

While specific documented syntheses for this compound are not abundant in readily available literature, a chemically sound and logical approach is the Friedel-Crafts acylation of 1-phenylcyclobutane. This classic electrophilic aromatic substitution provides a direct and efficient route to the target molecule.

Causality of the Synthetic Choice: The Friedel-Crafts acylation is selected due to its reliability in forming carbon-carbon bonds on aromatic rings. The starting material, 1-phenylcyclobutane, directs the incoming electrophile (the acylium ion) primarily to the para position due to steric hindrance at the ortho positions from the bulky cyclobutyl group. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential for generating the highly reactive acylium ion from acetyl chloride.

Proposed Synthetic Workflow

Caption: Proposed Friedel-Crafts acylation workflow.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process checks and final characterization.

-

Catalyst Activation (Anhydrous Conditions):

-

Action: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent. Add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

-

Causality: Anhydrous conditions are paramount. AlCl₃ reacts violently with water, which would deactivate the catalyst and prevent the formation of the necessary acylium ion. Flame-drying the glassware removes adsorbed moisture.

-

-

Acylium Ion Generation:

-

Action: Cool the AlCl₃/DCM slurry to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via syringe. Stir for 15-20 minutes.

-

Causality: The reaction between AlCl₃ and acetyl chloride is exothermic. A controlled, low-temperature addition prevents side reactions and ensures the stable formation of the CH₃CO⁺AlCl₄⁻ complex.

-

-

Electrophilic Substitution:

-

Action: While maintaining the temperature at 0 °C, add 1-phenylcyclobutane (1.0 equivalent) dissolved in a small amount of anhydrous DCM dropwise over 30 minutes. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: A slow addition of the substrate prevents a rapid exotherm. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them, and spotting them against the starting material. The disappearance of the 1-phenylcyclobutane spot indicates reaction completion.

-

-

Workup and Quenching:

-

Action: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Causality: This is a critical quenching step. The ice controls the highly exothermic hydrolysis of the AlCl₃ complex, while the acid protonates the aluminum hydroxide byproducts, making them water-soluble (as Al³⁺ salts) for easier separation from the organic product.

-

-

Extraction and Purification:

-

Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Causality: Multiple extractions ensure complete recovery of the product. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water. MgSO₄ is a drying agent that removes trace water from the organic solvent. The crude product should then be purified, typically by column chromatography on silica gel.

-

Structural Elucidation and Spectroscopic Characterization

Confirming the structure of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular architecture.

Predicted Spectroscopic Data

| Technique | Functional Group | Expected Signal / Absorption |

| ¹H NMR | Aromatic Protons (Ar-H) | ~7.2-7.4 ppm (multiplet, 5H) |

| Cyclobutyl Protons (-CH₂-) | ~1.8-2.6 ppm (multiplets, 6H) | |

| Methyl Protons (-CH₃) | ~2.1 ppm (singlet, 3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~200-210 ppm |

| Aromatic Carbons (Ar-C) | ~125-145 ppm | |

| Quaternary Carbon (C-Ar) | ~50-60 ppm | |

| Cyclobutyl Carbons (-CH₂-) | ~15-40 ppm | |

| Methyl Carbon (-CH₃) | ~25-30 ppm | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1685 cm⁻¹ (strong, sharp) |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ |

Expertise in Interpretation:

-

¹H NMR: The aromatic protons will appear as a complex multiplet characteristic of a monosubstituted benzene ring. The cyclobutyl protons will likely show complex splitting patterns due to their diastereotopic nature and coupling to each other. The key signal for confirmation is the sharp singlet for the acetyl methyl group, which has no adjacent protons to couple with.

-

¹³C NMR: The most downfield signal will be the carbonyl carbon, which is highly deshielded. The number of distinct aromatic signals can confirm the substitution pattern. The presence of a quaternary carbon signal around 50-60 ppm is a strong indicator of the successful formation of the C(Ar)(acetyl)(cyclobutyl) center.

-

IR Spectroscopy: The defining feature will be the strong, sharp absorption band around 1685 cm⁻¹, characteristic of a conjugated aryl ketone.[1] The conjugation with the phenyl ring lowers the stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹).

Reactivity and Potential Applications in Drug Discovery

The structural motifs within this compound—the cyclobutane ring and the aryl ketone—make it a valuable building block for further chemical exploration, particularly in medicinal chemistry.

The Role of the Cyclobutane Moiety: The cyclobutane ring is increasingly utilized as a "bioisostere" in drug design.[2] It serves as a saturated, three-dimensional scaffold that can replace other groups (like gem-dimethyl groups or phenyl rings) to improve metabolic stability, reduce planarity, and fine-tune ligand-receptor binding interactions.[2] The puckered, non-planar nature of the cyclobutane ring allows it to present substituents in specific spatial orientations, which can be critical for biological activity.[3]

The Aryl Ketone Handle: The ketone functional group is a versatile handle for a wide range of chemical transformations.[4]

-

Reduction: It can be reduced to a secondary alcohol, introducing a new chiral center and hydrogen-bonding capabilities.

-

Oxidation (Baeyer-Villiger): It can be converted into an ester, fundamentally altering the molecule's core structure.[4]

-

Condensation Reactions: It can undergo reactions like the Knoevenagel condensation to form new C=C bonds.[4]

This combination of a stable, 3D scaffold and a reactive functional handle makes this compound a promising starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.[5][6]

Logical Workflow for Application

Caption: Derivatization pathways for drug discovery.

Safety and Handling

Trustworthiness through Safety: Proper handling is paramount for researcher safety and experimental integrity. Based on data for similar compounds, this compound should be treated as a potential irritant.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Protocol: Standard Handling Procedure

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or fine powders.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (check for breakthrough time), and ANSI-rated safety glasses or goggles.

-

Dispensing: Use a spatula for solids or a calibrated pipette/syringe for liquids. Avoid creating dust.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

References

-

Dinçer, M., Özdemir, N., Yılmaz, İ., & Büyükgüngör, O. (2007). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12757500, this compound. PubChem. Retrieved from [Link]

-

Metz, A. E., & Johnson, J. S. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: [Link]

-

Metz, A. E., & Johnson, J. S. (2018). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]

-

Horváth, A., et al. (2014). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

-

Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Book. Available at: [Link]

- Google Patents. (n.d.). Synthesis process for 1-hydroxycyclohexyl phenyl ketone. Google Patents.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(1-Phenylcyclobutyl)ethanone

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive workflow for the determination and analysis of the single-crystal X-ray structure of 1-(1-phenylcyclobutyl)ethanone. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an expert guide to the methodologies that would be employed for its elucidation. We will detail a plausible synthetic route, robust crystallization protocols, the intricacies of single-crystal X-ray diffraction (SCXRD) data acquisition, and the process of structure solution and refinement. Furthermore, by drawing parallels with the known crystal structure of the related compound, 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone[1], we will provide an expert analysis of the anticipated molecular conformation, crystal packing, and significant intermolecular interactions. This guide is intended to be a self-validating resource, explaining the causality behind experimental choices and grounding its protocols in authoritative sources.

Introduction: The Significance of Phenylcyclobutyl Moieties and Crystallographic Analysis

The cyclobutane ring, once considered a mere synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, puckered geometry offers a unique three-dimensional profile that can serve as a conformationally restricted alternative to more flexible alkyl linkers or as a non-planar bioisostere for aromatic rings. This can lead to improved pharmacological properties such as enhanced metabolic stability and binding affinity. The presence of a phenyl group attached to the cyclobutane core, as in this compound, introduces further structural complexity and potential for specific intermolecular interactions that are crucial for molecular recognition in biological systems.

Determining the precise three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation[2][3]. This non-destructive technique provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation[2]. For drug development professionals, this data is invaluable. It informs structure-activity relationship (SAR) studies, aids in the design of more potent and selective analogs, and provides a foundational understanding of how a molecule might interact with its biological target. This guide will walk through the necessary steps to achieve this for our target compound.

Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining high-purity material for crystallization. A plausible and efficient route to this compound involves a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to an aromatic ring[4][5].

Synthetic Workflow

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation of 1-phenylcyclobutane-1-carbonyl chloride : To a solution of 1-phenylcyclobutane-1-carboxylic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

-

Friedel-Crafts Acylation : In a separate flask, suspend anhydrous aluminum chloride (AlCl₃) in an excess of benzene, which serves as both the solvent and the reactant. Cool the mixture in an ice bath. Add the freshly prepared 1-phenylcyclobutane-1-carbonyl chloride dropwise to the cooled suspension with vigorous stirring. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Workup and Purification : Quench the reaction by carefully pouring it onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in SCXRD analysis. For a small organic molecule like this compound, several techniques can be employed[6]. The choice of solvent is critical; ideally, the compound should be moderately soluble[6].

Common Crystallization Techniques

| Technique | Description | Suitability |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks[6][7][8][9]. | Simple and effective for air-stable compounds[6]. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble[7][10]. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. | Excellent for small quantities of material and offers fine control over the rate of crystallization[7][10]. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below[9]. | Suitable for compounds with a significant temperature-dependent solubility. |

Experimental Protocol: Vapor Diffusion

-

Solvent Screening : Identify a "good" solvent in which this compound is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane) and an "anti-solvent" in which it is poorly soluble but miscible with the good solvent (e.g., hexane, pentane, or diethyl ether).

-

Setup : Prepare a concentrated solution of the purified compound in the good solvent. Place this solution in a small, open vial.

-

Diffusion : Place the small vial inside a larger, sealable jar containing a small amount of the anti-solvent. Seal the jar tightly.

-

Incubation : Leave the sealed jar undisturbed. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting the growth of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure[3][11].

SCXRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology

-

Crystal Mounting : A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern[11].

-

Data Processing : The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated and scaled.

-

Structure Solution and Refinement : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model[12]. This model is then refined using a least-squares method, where the atomic positions and displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model[13][14].

Hypothetical Crystal Structure Analysis

Based on the known crystal structure of 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone[1], we can make informed predictions about the likely structural features of this compound.

Predicted Molecular Conformation

The cyclobutane ring in the related chloro-derivative is puckered, with a dihedral angle of 26.81(13)°[1]. It is highly probable that the cyclobutane ring in this compound will also adopt a puckered conformation to alleviate steric strain. The phenyl ring and the acetyl group will likely be in a cis or a pseudo-cis orientation with respect to each other, influenced by the steric bulk and electronic interactions between these substituents.

Anticipated Crystal Packing and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound will likely be governed by weaker intermolecular forces such as van der Waals interactions and potential C-H···O or C-H···π interactions[15][16][17]. The phenyl rings may engage in π-π stacking or T-shaped interactions, which are common motifs in the crystal structures of aromatic compounds. The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor, and weak C-H···O interactions involving the aliphatic protons of the cyclobutane ring or the aromatic protons of the phenyl ring could play a significant role in stabilizing the crystal lattice. Analysis of these interactions is crucial for understanding the solid-state properties of the material[15][16].

Hypothetical Crystallographic Data

The following table presents hypothetical, yet plausible, crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₄O |

| Formula Weight | 174.24 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 7-10 |

| α (°) | 90 |

| β (°) | 95-105 (for monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 1100-1400 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15-1.25 |

| R-factor | < 0.05 |

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data necessary for advancing their work in medicinal chemistry and materials science. The predicted conformational and packing features, drawn from a closely related known structure, offer a valuable starting point for understanding the solid-state behavior of this compound. The elucidation of such crystal structures is a cornerstone of modern chemical research, providing the ultimate proof of molecular architecture and enabling the rational design of new functional molecules.

References

-

Guide for crystallization. (n.d.). Retrieved from [Link]

- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.

- Lusi, M., & Barbour, L. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831–1846.

-

Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard reagents undergo a general and very useful reaction with ketones... (n.d.). Study.com. Retrieved from [Link]

-

Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2895–2908.

-

Friedel-Crafts Acylation. (2019, January 3). YouTube. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

- Method for preparing cyclohexyl phenyl ketone from 1,3- butadiene and acrylic acid. (2004). Google Patents.

- Zolotarev, A. A., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1018.

-

Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

- Dinçer, M., Özdemir, N., Yilmaz, I., & Büyükgüngör, O. (2007). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone.

- Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2724.

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Intermolecular interactions in crystals: fundamentals of crystal engineering. (n.d.). ResearchGate. Retrieved from [Link]

-

Introduction to Structure Refinement. (n.d.). Retrieved from [Link]

- Synthesis process for 1-hydroxycyclohexyl phenyl ketone. (n.d.). Google Patents.

- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Refractive Index. Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

-

A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. (n.d.). Dalton Transactions. Retrieved from [Link]

-

Crystal Structure Solution and Refinement in Apex3. (2020, January 26). YouTube. Retrieved from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Intermolecular Interaction Energies in Molecular Crystals... (n.d.). ACS Publications. Retrieved from [Link]

- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (n.d.). Google Patents.

-

The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]

-

Single-crystal X-ray diffraction at extreme conditions... (n.d.). ResearchGate. Retrieved from [Link]

- Preparation of p-aminobenzoyl chloride salts. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. rigaku.com [rigaku.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 10. unifr.ch [unifr.ch]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. academic.oup.com [academic.oup.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Introduction [pd.chem.ucl.ac.uk]

- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Photochemical Landscape of Aryl Cyclobutyl Ketones: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of Photo-Excited Aryl Cyclobutyl Ketones

Aryl cyclobutyl ketones stand as a fascinating class of molecules at the nexus of photochemistry and synthetic organic chemistry. Their unique structural arrangement, combining an aromatic chromophore with a strained cyclobutane ring, gives rise to a rich and diverse array of photochemical transformations. Upon absorption of ultraviolet light, these ketones are promoted to electronically excited states, unlocking reaction pathways that are not accessible under thermal conditions. This guide provides a comprehensive exploration of the fundamental photochemical properties of aryl cyclobutyl ketones, delving into the mechanisms of their characteristic reactions, offering insights into experimental design, and highlighting their utility in the synthesis of complex molecular architectures. For drug development professionals, the conformational rigidity and unique three-dimensional shape of cyclobutane derivatives make them attractive scaffolds for creating novel therapeutic agents with improved pharmacological profiles, such as enhanced metabolic stability and binding affinity[1].

Foundational Principles: The Journey from Photon Absorption to Chemical Reaction

The photochemistry of an aryl cyclobutyl ketone commences with the absorption of a photon, which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). This process is typically followed by a rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). Due to its longer lifetime, the triplet state is the primary precursor to the majority of the photochemical reactions observed for aryl cyclobutyl ketones[2][3].

The excited carbonyl group in the triplet state exhibits radical-like character and can initiate a variety of intramolecular reactions. The high ring strain of the cyclobutane ring makes the C-C bonds of the four-membered ring susceptible to cleavage, dictating the subsequent reaction pathways. The primary photochemical processes initiated from the triplet state are the Norrish Type I and Norrish Type II reactions.

Core Photochemical Pathways of Aryl Cyclobutyl Ketones

The photo-reactivity of aryl cyclobutyl ketones is predominantly channeled through three key pathways, each offering unique synthetic opportunities.

Norrish Type I Cleavage: A Gateway to Radical Intermediates

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons of the cyclobutane ring. This α-cleavage results in the formation of a biradical intermediate[4][5][6]. The subsequent fate of this biradical determines the final product distribution and can include decarbonylation, intramolecular disproportionation, or recombination. The stability of the resulting radical fragments plays a crucial role in directing the reaction pathway[4].

The Norrish Type II Reaction and the Norrish-Yang Cyclization: A Tale of Intramolecular Hydrogen Abstraction

The Norrish Type II reaction is a hallmark of ketones possessing accessible γ-hydrogens. In the case of aryl cyclobutyl ketones, the excited carbonyl oxygen abstracts a hydrogen atom from the γ-position on the cyclobutane ring, leading to the formation of a 1,4-biradical intermediate[2][3][7]. This biradical can then follow one of two competing pathways:

-

Cleavage (Norrish Type II): Fragmentation of the 1,4-biradical results in the formation of an enol and an alkene. For cyclobutyl phenyl ketone, this pathway leads to the formation of 1-phenyl-4-penten-1-one[3].

-

Cyclization (Norrish-Yang): Intramolecular radical-radical coupling within the 1,4-biradical yields a cyclobutanol derivative. Specifically, cyclobutyl phenyl ketone undergoes Norrish-Yang cyclization to form 2-phenylbicyclo[1.1.1]pentan-2-ol, a highly strained and synthetically valuable bicyclic alcohol[3].

The competition between these two pathways is influenced by factors such as the conformation of the biradical intermediate and the reaction conditions[2].

The Paternò-Büchi Reaction: [2+2] Cycloaddition to Form Oxetanes

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited carbonyl compound and an alkene in its ground state to form an oxetane[8]. While not as commonly reported for aryl cyclobutyl ketones as the Norrish pathways, it represents a potential reaction channel, particularly in the presence of a suitable alkene substrate. The reaction can proceed from either the singlet or triplet excited state of the ketone and involves the formation of a diradical intermediate[8]. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic nature of both the ketone and the alkene, as well as steric factors[9][10][11].

Quantitative Data and Synthetic Applications

The efficiency and product distribution of these photochemical reactions are highly dependent on the substitution pattern of the aryl cyclobutyl ketone and the reaction conditions. The following table summarizes available yield data for the Norrish-Yang cyclization of various aryl cyclobutyl ketones.

| Aryl Substituent | Product (Bicyclo[1.1.1]pentan-2-ol derivative) | Yield (%) | Reference |

| Phenyl | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 15-38 | [3] |

| Phenyl (optimized) | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 45 | [1] |

| 4-Fluorophenyl | 2-(4-Fluorophenyl)bicyclo[1.1.1]pentan-2-ol | 42 | [1] |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol | 40 | [1] |

| 4-(Trifluoromethyl)phenyl | 2-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 35 | [1] |

| 3-Methoxyphenyl | 2-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-2-ol | 38 | [1] |

Note: Yields are for the isolated product.

The synthetic utility of these reactions is significant. For instance, the bicyclo[1.1.1]pentan-2-ol products from the Norrish-Yang cyclization are valuable intermediates for the synthesis of 1,3-disubstituted cyclobutanes, which are of increasing interest in medicinal chemistry[1]. The ketone functionality in the products of these photochemical reactions can also be further manipulated using standard organic transformations, providing access to a wide range of functionalized cyclobutane derivatives[1].

Experimental Protocols

General Procedure for the Photochemical Reaction of an Aryl Cyclobutyl Ketone

This protocol provides a general guideline for conducting the photochemical irradiation of an aryl cyclobutyl ketone. The specific conditions, such as solvent, concentration, and irradiation time, may need to be optimized for each substrate.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the aryl cyclobutyl ketone in a photochemically transparent solvent (e.g., benzene, acetonitrile, or tert-butanol) in a quartz reaction vessel. The concentration typically ranges from 0.01 to 0.1 M.

-

Deoxygenation: Thoroughly deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes. Oxygen is an efficient quencher of triplet excited states and can significantly reduce the reaction efficiency.

-

Irradiation: Place the sealed reaction vessel in a photochemical reactor. A common light source is a medium-pressure mercury arc lamp housed in a cooling well. The reaction temperature should be maintained, often near room temperature, using a cooling system.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), turn off the lamp and remove the reaction vessel. Concentrate the solution under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product mixture by column chromatography on silica gel using an appropriate eluent system to separate the desired product(s) from unreacted starting material and any byproducts.

-

Characterization: Characterize the purified product(s) using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy, to confirm their identity and purity.

Determination of Photochemical Quantum Yield

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed by the reactant. A common method for determining the quantum yield is by using a chemical actinometer, such as potassium ferrioxalate, which undergoes a well-characterized photochemical reaction with a known quantum yield.

Protocol Outline:

-

Actinometer Preparation and Irradiation: Prepare a solution of the chemical actinometer and irradiate it under the same conditions (light source, wavelength, and geometry) as the reaction of interest for a specific period.

-

Actinometer Analysis: Analyze the change in the actinometer solution (e.g., by UV-Vis spectrophotometry) to determine the number of photons absorbed.

-

Sample Irradiation and Analysis: Irradiate the aryl cyclobutyl ketone solution under identical conditions for the same duration. Quantify the amount of product formed using a calibrated analytical technique (e.g., GC with an internal standard).

-

Quantum Yield Calculation: Calculate the quantum yield of the reaction of interest by comparing the amount of product formed to the number of photons absorbed, as determined from the actinometer experiment.

Conclusion and Future Outlook

The photochemistry of aryl cyclobutyl ketones offers a powerful and versatile platform for the synthesis of complex and valuable organic molecules. The ability to harness the energy of light to drive unique chemical transformations, such as the Norrish-Yang cyclization, opens up new avenues for the construction of intricate molecular architectures that are challenging to access through traditional thermal methods. As our understanding of these photochemical processes deepens, so too will our ability to control and manipulate them to achieve specific synthetic goals. The continued development of novel photochemical reactors and in-situ analytical techniques will undoubtedly accelerate progress in this exciting field, paving the way for new discoveries in drug development and materials science.

References

-

Oelgemöller, M. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Organic & Biomolecular Chemistry, 14(33), 7856-7881. [Link]

-

LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023, December 1). Norrish reaction. Wikipedia. [Link]

-

National Institutes of Health. (2022, October 25). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. National Center for Biotechnology Information. [Link]

-

Yates, P. (1968). Photochemistry of cyclic ketones in solution. Pure and Applied Chemistry, 16(1), 93-111. [Link]

-

ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. (CFMD. ResearchGate. [Link]

-

Ramamurthy, V., & Turro, N. J. (Eds.). (2006). A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. ResearchGate. [Link]

-

University of Melbourne. (n.d.). Laser flash photolysis. Ultrafast and Microspectroscopy Laboratories. [Link]

-

American Chemical Society Publications. (2022, October 25). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 87(22), 14853–14862. [Link]

-

ResearchGate. (2006). Regioselectivity in the Paternò-Büchi reaction. ResearchGate. [Link]

-

National Institutes of Health. (2022, March 1). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Center for Biotechnology Information. [Link]

-

American Chemical Society Publications. (1966). The Photochemical Decomposition of Cyclic Ketones. Journal of the American Chemical Society, 88(23), 5652-5659. [Link]

-

ResearchGate. (2021, March 31). (PDF) Experimental and Computational Study on the Reaction Pathways of Diradical Intermediates Formed from Myers‐Saito Cyclization of Maleimide‐Based Enediynes. ResearchGate. [Link]

-

SciSpace. (1990). A collection of experiments for teaching photochemistry (Technical Report). SciSpace. [Link]

-

Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. In Synthetic Organic Photochemistry (Vol. 12, pp. 1-34). Wiley-VCH. [Link]

-

ResearchGate. (2011, January). Results of photolysis a and quantum yield determinations b of selected ketones. ResearchGate. [Link]

-

ResearchGate. (2022, October 25). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. ResearchGate. [Link]

-

ChemRxiv. (2022). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. ChemRxiv. [Link]

-

Su, S., & Su, M. (2016). A computational study of the mechanism of the photocyclization reaction of α-methylamino ketone. RSC Advances, 6(85), 80712-80717. [Link]

-

Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Scribd. [Link]

-

MDPI. (2010). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 15(7), 4343-4390. [Link]

-

CaltechAUTHORS. (2002). Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. The Journal of Organic Chemistry, 67(19), 6563-6571. [Link]

-

UCI Aerosol Photochemistry Group. (2016, August 15). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. University of California, Irvine. [Link]

-

eScholarship. (2013). Probing the Reactivity of Arylalkylcarbenes in Solution and the Solid State. eScholarship, University of California. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(3), 291-294. [Link]

-

Reddit. (2020). Starter kit for photochemistry experiments? r/Chempros. [Link]

-

Wiley Online Library. (2010, February 2). 1 Photochemical Methods. Wiley Online Library. [Link]

-

China National Knowledge Infrastructure. (2006). Regioselectivity in the Paternò-Büchi Reaction. CNKI. [Link]

-

Scientific.Net. (2010). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Materials Science Forum, 636-637, 1033-1039. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in organic and physical photochemistry – an interdisciplinary approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00842A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 11. Regioselectivity in the Paternò-Büchi Reaction [manu56.magtech.com.cn]

Methodological & Application

Application Notes & Protocols: 1-(1-Phenylcyclobutyl)ethanone and its Analogs as Versatile Precursors in Pharmaceutical Synthesis

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-(1-phenylcyclobutyl)ethanone and its structurally related analogs as pivotal precursors in the synthesis of pharmaceutically active compounds. We will delve into the chemical rationale, provide validated, step-by-step protocols, and present data-driven insights. The synthesis of the anti-obesity agent Sibutramine will be used as a primary case study to illustrate the practical application and chemical transformations involved.

Introduction: The Strategic Importance of the Phenylcyclobutyl Moiety

The 1-phenylcyclobutyl group is a valuable pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with biological targets. This compound, with its reactive ketone functional group, serves as an excellent starting point for introducing further chemical diversity and building more complex molecular architectures.

Chemical Profile of the Precursor:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| CAS Number | 3972-67-6 | PubChem[1] |

| Appearance | Varies; typically an oil or low-melting solid | General Knowledge |

The true value of this structural class lies in its role as a key intermediate. While direct synthesis pathways from this compound exist, it is often a related analog, such as a nitrile derivative, that serves as the immediate precursor in multi-step pharmaceutical syntheses. This is exemplified in the synthesis of Sibutramine.

Core Application: Synthesis of Sibutramine

Sibutramine, chemically known as N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, is a well-known anorexiant.[2] Its synthesis provides a classic and instructive example of how the phenylcyclobutyl core is elaborated into a potent pharmaceutical agent. The common industrial synthesis does not start with the ethanone derivative directly but rather with a nitrile analog, which is more amenable to the required chemical transformations.[3][4]

The overall synthetic logic involves the construction of the key C-C bond between the cyclobutyl ring and the iso-butylamine side chain, followed by functional group manipulations.

Visualizing the Synthetic Pathway

The following diagram outlines the multi-step synthesis of Sibutramine from a substituted benzyl cyanide, a common starting point for creating the necessary 1-phenylcyclobutyl nitrile intermediate.

Caption: Synthetic pathway for Sibutramine.

Detailed Protocols & Methodologies

The following protocols are based on established synthetic routes described in the patent literature and chemical journals.[2][3][4] They represent a robust and validated approach to the synthesis.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile (Intermediate B)

This initial step creates the core phenylcyclobutyl structure via a double alkylation reaction.

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the benzylic carbon of 4-chlorobenzyl cyanide, forming a nucleophilic carbanion. This anion then sequentially reacts with the electrophilic carbons of 1,3-dibromopropane in an intramolecular cyclization to form the stable four-membered ring. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for this reaction.

Step-by-Step Procedure:

-

Preparation: To a stirred mixture of sodium hydride (7.5 g, dispersed in mineral oil) in 200 mL of DMSO under a nitrogen atmosphere, add a solution of 4-chlorobenzyl cyanide (25 g) and 1,3-dibromopropane (15 mL) in 150 mL of DMSO dropwise at room temperature (20-35°C).[4]

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Quenching: Carefully add 8 mL of isopropanol to quench any unreacted NaH, followed by the slow addition of 110 mL of water.

-

Work-up: Filter the mixture through Celite™ and wash the solid residue with ether. Separate the ether layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: The crude product is often of sufficient purity for the next step.[3] High-vacuum distillation can be performed for further purification if required.[4]

| Reactant/Reagent | Molar Eq. | Purpose |

| 4-Chlorobenzyl Cyanide | 1.0 | Starting Material |

| 1,3-Dibromopropane | ~1.0 | Cyclizing Agent |

| Sodium Hydride (NaH) | ~2.0 | Strong Base |

| DMSO | - | Solvent |

Protocol 2: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine (Intermediate C)

This crucial step involves a Grignard reaction to form the carbon skeleton, followed by an in-situ reduction of the resulting imine.

Rationale: The nitrile group of Intermediate B is attacked by the nucleophilic isobutylmagnesium bromide (a Grignard reagent), forming a magnesium-imine complex. Instead of hydrolyzing to a ketone (which would lead back to an ethanone-like structure), the intermediate is directly reduced by sodium borohydride (NaBH₄) to the desired primary amine. This tandem Grignard-reduction is an efficient method to convert a nitrile to a substituted primary amine.[2]

Step-by-Step Procedure:

-

Grignard Reaction: To a solution of isobutylmagnesium bromide (prepared from 6.36 g of magnesium and 32 g of isobutyl bromide) in diethyl ether, add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (35.2 g) in toluene.[3]

-

Solvent Exchange & Reflux: Replace the ether with toluene and heat the mixture under reflux (approx. 105°C or higher) for at least 1 hour.[3]

-

Reduction: Cool the reaction mixture to 0-25°C and carefully add sodium borohydride (NaBH₄) portion-wise.

-

Reaction Completion: Stir the mixture for at least 1 hour at room temperature to ensure complete reduction of the imine intermediate.[3]

-

Work-up: Quench the reaction by the slow addition of water, followed by concentrated hydrochloric acid. Separate the aqueous layer, basify with NaOH solution, and extract the product with a suitable organic solvent (e.g., ether or toluene). Dry the organic layer and remove the solvent to yield the crude primary amine.

Workflow for Grignard-Reduction Step

Caption: Experimental workflow for Protocol 2.

Protocol 3: Synthesis of Sibutramine (Final Product D)

The final step is the exhaustive methylation of the primary amine to the tertiary amine.

Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary amines. It uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced by hydride transfer from formic acid. It is a one-pot procedure that typically gives high yields.

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, mix the primary amine (Intermediate C) with formic acid.[4]

-

Reagent Addition: Add a 37% aqueous solution of formaldehyde.[3]

-

Heating: Heat the mixture to 85-95°C and maintain this temperature for 15-22 hours.[3][4]

-

Isolation: After cooling, add excess hydrochloric acid to the mixture and evaporate to dryness.

-

Purification: Dissolve the residue in water, basify with 5N NaOH solution, and extract the free base (Sibutramine) with ether. The product can be further purified by converting it back to its hydrochloride salt and recrystallizing from a suitable solvent like acetone.[4]

Trustworthiness & Self-Validation

Each protocol described is a self-validating system. The success of each step can be monitored using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the consumption of starting material and the formation of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[5]

Adherence to the described reaction conditions, particularly temperature control and the use of an inert atmosphere for the Grignard reaction, is critical for ensuring high yields and purity.

References

- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents.

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

-

SIBUTRAMINE - New Drug Approvals. Available at: [Link]

-

Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - MDPI. Available at: [Link]

-

This compound | C12H14O | CID 12757500 - PubChem. Available at: [Link]

- KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents.

-

ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites - ResearchGate. Available at: [Link]

-

Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine - PubMed. Available at: [Link]

-

Sibutramine - Synthesis. Available at: [Link]

Sources

- 1. This compound | C12H14O | CID 12757500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 5. Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 1-(1-phenylcyclobutyl)ethanone for Biological Studies

Introduction: Unlocking the Therapeutic Potential of the Phenylcyclobutyl Scaffold

The 1-(1-phenylcyclobutyl)ethanone core represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional arrangement of phenyl and cyclobutyl groups. This distinct conformation presents an exciting starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The inherent steric hindrance around the ketone functionality provides a challenging yet rewarding opportunity for synthetic chemists to explore diverse chemical space. Derivatization of this core structure allows for the systematic modulation of physicochemical properties, potency, selectivity, and pharmacokinetic profiles, ultimately aiming to identify clinical candidates with superior efficacy and safety.

This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of this compound. We will delve into the rationale behind key synthetic transformations, including reductive amination, Grignard reactions, and Wittig olefination. Furthermore, we will outline robust protocols for the biological evaluation of the resulting derivatives, with a focus on cannabinoid receptors (CB1 and CB2) as exemplary targets. Finally, we will discuss the critical role of early-stage in vitro ADME/Tox profiling in guiding the selection of promising lead compounds for further development.

Strategic Derivatization of the this compound Core

The derivatization strategy for this compound is centered on modifying the ethanone side chain and exploring bioisosteric replacements for the phenyl group. These modifications are designed to probe the structure-activity relationship (SAR) and to optimize the druglike properties of the resulting compounds.

Caption: Overall derivatization strategy for this compound.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from ketones.[1] For sterically hindered ketones like this compound, traditional methods using sodium cyanoborohydride or sodium triacetoxyborohydride may be sluggish.[2] A more robust protocol employing trichlorosilane as the reducing agent has been shown to be effective for the preparation of hindered tertiary amines.[3]

Rationale: This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. The choice of the amine component allows for the introduction of a wide variety of substituents, enabling extensive SAR exploration. The steric hindrance of the cyclobutyl group can influence the rate of imine formation, necessitating carefully optimized reaction conditions.[4][5]

Detailed Protocol for Tertiary Amine Synthesis:

-

Reaction Setup: To a solution of this compound (1.0 eq) and a secondary amine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetramethylethylenediamine (TMEDA) (1.0 eq).

-

Stirring: Stir the mixture at room temperature for 30 minutes.

-

Addition of Reducing Agent: Slowly add trichlorosilane (2.0 eq) to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tertiary amine.[3]

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Secondary Amine | 1.2 | Nucleophile |

| Dichloromethane (DCM) | - | Anhydrous solvent |

| Tetramethylethylenediamine (TMEDA) | 1.0 | Lewis base activator |

| Trichlorosilane | 2.0 | Reducing agent |

| Saturated Sodium Bicarbonate | - | Quenching agent |

Protocol 2: Grignard Reaction for the Generation of Tertiary Alcohols

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[6][7] This reaction converts ketones into tertiary alcohols.[8] For sterically hindered ketones, side reactions such as enolization and reduction can become more prevalent.[9] Careful control of reaction conditions is therefore crucial.

Rationale: This derivatization strategy allows for the introduction of a diverse range of alkyl, aryl, and vinyl groups at the carbon atom of the original carbonyl group. The resulting tertiary alcohols can serve as valuable intermediates for further functionalization or be evaluated for their own biological activity.

Detailed Protocol:

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the corresponding organohalide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

-

Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the Grignard reagent with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired tertiary alcohol.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Electrophile |

| Organomagnesium Halide | 1.2-1.5 | Nucleophile (Grignard Reagent) |

| Anhydrous THF or Diethyl Ether | - | Anhydrous solvent |

| Saturated Ammonium Chloride | - | Quenching agent |

Protocol 3: Wittig Olefination for the Synthesis of Terminal Alkenes

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[10] This reaction is particularly useful for introducing a methylene group (=CH₂) using methylenetriphenylphosphorane, even with sterically hindered ketones.[11]

Rationale: This transformation converts the carbonyl group into a double bond, which can be a key structural motif for biological activity or a handle for further synthetic modifications such as hydrogenation, epoxidation, or dihydroxylation.

Detailed Protocol for Methylenation:

-

Wittig Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.

-

Quenching: Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization from a nonpolar solvent (e.g., hexane/ether mixture) or by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Methyltriphenylphosphonium Bromide | 1.2 | Wittig salt |

| Strong Base (e.g., n-BuLi) | 1.1 | Deprotonating agent |

| Anhydrous THF | - | Anhydrous solvent |

| Water | - | Quenching agent |

Bioisosteric Replacement of the Phenyl Group

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[12][13] The phenyl group in this compound is a prime candidate for bioisosteric replacement to modulate properties such as metabolic stability and lipophilicity.[14] Saturated bicyclic scaffolds like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have emerged as effective phenyl ring mimics.[15][16]

Rationale: Replacing the planar, aromatic phenyl ring with a three-dimensional, saturated carbocycle can significantly alter the compound's interaction with its biological target and its metabolic fate. For instance, replacement with a BCP or BCO can improve aqueous solubility and reduce metabolic oxidation that often occurs on the phenyl ring.[14]

Biological Evaluation: Screening for Cannabinoid Receptor Activity

The synthesized derivatives will be screened for their activity at the human cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The screening cascade will involve an initial binding assay to determine affinity, followed by a functional assay to assess efficacy (agonism or antagonism).

Caption: Workflow for biological evaluation and lead identification.

Protocol 4: CB1 and CB2 Receptor Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the binding affinity (Ki) of the test compounds for the human CB1 and CB2 receptors.[3] The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN55,212-2 (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.

-

GF/B filter plates pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

Detailed Protocol:

-

Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M), and 50 µL of [³H]CP55,940 (final concentration ~0.5 nM).

-

Total and Non-specific Binding: For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of WIN55,212-2.

-

Initiation of Reaction: Add 100 µL of the receptor membrane preparation (5-20 µg of protein per well) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 5: HTRF® cAMP Functional Assay for GPCRs

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the functional activity of the test compounds at CB1 and CB2 receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.[18]

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293).

-

cAMP HTRF assay kit (e.g., from Revvity).

-

Forskolin (for studying Gi-coupled receptor antagonism).

-

Reference agonist (e.g., CP55,940).

-

Reference antagonist (e.g., Rimonabant for CB1).

Detailed Protocol:

-

Cell Preparation: Culture the cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density.[11]

-

Assay Plate Preparation: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Compound Addition: Add 5 µL of the test compound at various concentrations. For antagonist mode, pre-incubate the cells with the test compound before adding a reference agonist at its EC₈₀ concentration.

-

Incubation: Incubate the plate at room temperature for 30 minutes.[18]

-

Lysis and Detection: Add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the HTRF anti-cAMP-cryptate reagent.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and convert it to cAMP concentration using a standard curve. For agonist mode, determine the EC₅₀ and Emax values. For antagonist mode, determine the IC₅₀ values.

Early-Stage In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to avoid late-stage attrition.[10][19] A standard panel of in vitro ADME assays should be performed on promising lead compounds.

Standard In Vitro ADME/Tox Panel:

| Assay | Purpose | Method |

| Solubility | Determines the aqueous solubility of the compound. | Kinetic or thermodynamic solubility assay.[20] |

| Permeability | Predicts intestinal absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay. |

| Metabolic Stability | Assesses the susceptibility of the compound to metabolism. | Incubation with liver microsomes or hepatocytes.[20] |

| Plasma Protein Binding | Determines the extent of binding to plasma proteins. | Equilibrium dialysis or ultrafiltration. |

| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Incubation with specific CYP450 isoforms and probe substrates. |

| Cytotoxicity | Evaluates the general toxicity of the compound. | Incubation with a relevant cell line (e.g., HepG2) and measurement of cell viability.[20] |

Interpretation of Results: The data from these assays will be used to build a comprehensive profile for each lead compound, allowing for a direct comparison of their drug-like properties. This information will guide further optimization efforts, such as modifying the structure to improve solubility or reduce metabolic liability.

Characterization of Novel Derivatives

All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to elucidate the structure of the derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Purity Analysis: Purity will be determined by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV detector.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, biological evaluation, and early-stage ADME/Tox profiling of a diverse library of derivatives. By systematically exploring the structure-activity relationships and optimizing the drug-like properties of this scaffold, researchers can unlock its full therapeutic potential.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 23, 2026, from [Link]

-

Leonard, M. S. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved January 23, 2026, from [Link]

- Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In K. Mackie (Ed.), Cannabinoid Receptors: Methods and Protocols (pp. 45-53). Springer.

- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(21), 14046–14113.

-

Leonard, M. S. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

- de Castro, R. J. A., et al. (2013). Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. Bioorganic & Medicinal Chemistry, 21(3), 835-843.

- van der Poel, T., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1369671.

-

VectorB2B. (2022). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved January 23, 2026, from [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved January 23, 2026, from [Link]

-

Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved January 23, 2026, from [Link]

-